molecular formula C13H16F2N2O B5753550 (2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone

(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone

Cat. No.: B5753550
M. Wt: 254.28 g/mol
InChI Key: ONVYGJQFWSUQBW-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone is a chemical compound characterized by the presence of a difluorophenyl group and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated product, while reductive amination would result in a secondary amine derivative .

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions with amino acid side chains . These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Difluorophenyl)-(4-ethylpiperazin-1-yl)methanone is unique due to the presence of both the difluorophenyl group and the ethyl-substituted piperazine ring. This combination imparts specific chemical and biological properties that are distinct from those of similar compounds .

Properties

IUPAC Name

(2,6-difluorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-2-16-6-8-17(9-7-16)13(18)12-10(14)4-3-5-11(12)15/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVYGJQFWSUQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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